molecular formula C15H24ClN5O2 B2993566 Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate CAS No. 2377030-94-7

Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate

Cat. No.: B2993566
CAS No.: 2377030-94-7
M. Wt: 341.84
InChI Key: IBUWVULDZIMXRD-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate is a chemical compound with a complex molecular structure It belongs to the class of triazine derivatives and is characterized by the presence of a chloro group, a methylamino group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate typically involves multiple steps, starting with the preparation of the triazine core. One common approach is the reaction of 4-chloro-1,3,5-triazin-2-yl with an appropriate amine under controlled conditions to form the intermediate triazine derivative. Subsequent reactions with tert-butyl chloroformate and azepane-1-carboxylic acid lead to the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies.

  • Industry: Use in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

  • Tert-butyl N-[(1r,4r)-4-[(4-chloro-1,3,5-triazin-2-yl)amino]cyclohexyl]carbamate:

  • N-(tert-Butyl)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzamide: Another triazine derivative with distinct chemical properties.

Properties

IUPAC Name

tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClN5O2/c1-15(2,3)23-14(22)21-8-5-6-11(7-9-21)20(4)13-18-10-17-12(16)19-13/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUWVULDZIMXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)N(C)C2=NC(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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